



# The Evolution of Long-Acting Injectable Antipsychotics: A Technical Guide

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The landscape of treatment for schizophrenia and other severe mental illnesses has been significantly shaped by the development of long-acting injectable (LAI) antipsychotics. These formulations have evolved from simple oil-based depots to sophisticated drug delivery systems, offering improved medication adherence, more stable pharmacokinetic profiles, and a reduction in relapse rates. This technical guide provides an in-depth exploration of the core scientific and technological advancements that have driven the evolution of LAI antipsychotics, intended for researchers, scientists, and drug development professionals.

## First-Generation "Typical" Antipsychotics: The Dawn of Long-Acting Formulations

The advent of LAI antipsychotics in the 1960s marked a pivotal moment in psychiatric medicine, addressing the pervasive issue of non-adherence to oral medications. The first generation of these drugs, known as "typical" antipsychotics, primarily function by antagonizing the dopamine D2 receptor.

### Formulation Technology: Oil-Based Depots

The foundational technology for first-generation LAIs is the use of a vegetable oil vehicle, typically sesame oil, to create a depot for the esterified form of the antipsychotic drug. Following intramuscular injection, the drug is slowly released from the oily matrix and subsequently hydrolyzed by plasma esterases to its active form.



### **Key First-Generation LAI Antipsychotics**

The two most prominent first-generation LAIs are fluphenazine decanoate and haloperidol decanoate.

Table 1: Formulation and Pharmacokinetic Properties of First-Generation LAI Antipsychotics

Parameter	Fluphenazine Decanoate	Haloperidol Decanoate
Drug Class	Phenothiazine	Butyrophenone
Formulation	Esterified drug in sesame oil	Esterified drug in sesame oil
Dosing Interval	2-4 weeks	4 weeks
Time to Peak Plasma Concentration (Tmax)	8-10 days	3-9 days[1]
Elimination Half-life	7-10 days (single dose), >14 days (multiple doses)	Approximately 3 weeks
Oral Supplementation Required	Yes	Yes

### **Experimental Protocols**

Protocol 1: General Method for Preparation of Oil-Based LAI Formulations

- Esterification: The parent antipsychotic drug (e.g., fluphenazine, haloperidol) is chemically modified by esterification with a long-chain fatty acid (e.g., decanoic acid).
- Dissolution: The resulting ester prodrug is dissolved in a sterile vegetable oil (e.g., sesame oil) to the desired concentration.
- Sterilization: The final formulation is sterilized, typically by filtration, and filled into vials or pre-filled syringes.

Protocol 2: In Vivo Pharmacokinetic Assessment in Animal Models

Animal Model: Male New Zealand white rabbits are commonly used.



- Administration: A single intramuscular injection of the oil-based LAI formulation is administered into the gluteal muscle.
- Blood Sampling: Blood samples are collected from the marginal ear vein at predetermined time points (e.g., 0, 6, 12, 24, 48, 72, 96, 120, 144, 168, 336, 504, and 672 hours) post-injection.
- Analysis: Plasma concentrations of the active drug are determined using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).
- Pharmacokinetic Analysis: Key parameters including Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data.

# Second-Generation "Atypical" Antipsychotics: A Paradigm Shift in Formulation Technology

The development of second-generation antipsychotics (SGAs), with their broader receptor binding profiles (targeting both dopamine D2 and serotonin 5-HT2A receptors), prompted the need for more advanced LAI formulations. These newer technologies aimed to improve tolerability, offer more consistent drug release, and reduce the need for oral supplementation.

#### Microsphere Technology: Risperidone LAI

Risperdal Consta®, the first atypical LAI, utilizes biodegradable microspheres to encapsulate risperidone. This technology allows for a controlled release of the drug over a two-week period.

Table 2: Formulation and Pharmacokinetic Properties of Risperidone LAI (Microspheres)



Parameter	Risperidone LAI (Microspheres)	
Drug Class	Benzisoxazole derivative	
Formulation	Risperidone encapsulated in poly(D,L-lactic-co- glycolic acid) (PLGA) microspheres	
Dosing Interval	2 weeks	
Time to Peak Plasma Concentration (Tmax)	4-6 weeks (after initial lag phase)	
Elimination Half-life	3-6 days (for the active moiety)	
Oral Supplementation Required	Yes, for the first 3 weeks	
Mean Particle Size	~61.5 µm[2]	
Drug Loading	~6.8%[2]	

Protocol 3: Preparation of Risperidone-Loaded PLGA Microspheres (Oil-in-Water Emulsion Solvent Evaporation Method)

- Organic Phase Preparation: Risperidone and a blend of uncapped lactide-glycolide copolymers (PLGA), for instance, a high intrinsic viscosity PLGA (e.g., 75:25 lactide:glycolide, MW 74,000) and a low intrinsic viscosity PLGA (e.g., 75:25 lactide:glycolide, MW 25,000), are dissolved in an organic solvent such as dichloromethane.
   [3]
- Aqueous Phase Preparation: A solution of a surfactant, typically 0.5% polyvinyl alcohol (PVA), is prepared in water.[3]
- Emulsification: The organic phase is added to the aqueous phase under high-speed homogenization (e.g., 380 rpm) to form an oil-in-water (o/w) emulsion.[3]
- Solvent Evaporation: The emulsion is stirred for several hours (3-5 hours) to allow the dichloromethane to evaporate, leading to the hardening of the PLGA microspheres.[3]
- Collection and Drying: The microspheres are collected by filtration, washed with water to remove residual PVA, and then dried.



Protocol 4: In Vitro Drug Release Testing of Risperidone Microspheres (USP Apparatus 4 - Flow-Through Cell)

- Apparatus Setup: A USP Apparatus 4 (flow-through cell) is used. The cells (12 mm diameter)
   are packed with glass beads (1 mm diameter).[4]
- Sample Preparation: Approximately 10 mg of risperidone microspheres are placed within the glass beads in the flow-through cells.[4]
- Release Medium: A phosphate-buffered saline (PBS) solution (pH 7.4) is used as the release medium.[4]
- Flow Rate: The release medium is pumped through the cells at a constant flow rate (e.g., 8 mL/min).[4]
- Temperature: The system is maintained at a physiological temperature of 37°C.[4]
- Sampling and Analysis: The eluate is collected at predetermined time intervals, and the concentration of released risperidone is measured by HPLC.

#### Nanocrystal Technology: Paliperidone Palmitate LAI

**Paliperidone palmitate** LAI (Invega Sustenna®, Invega Trinza®, Invega Hafyera®) utilizes nanocrystal technology. The poorly water-soluble prodrug, **paliperidone palmitate**, is formulated as a crystalline suspension of nanoparticles. The small particle size increases the surface area, allowing for slow dissolution and hydrolysis to the active paliperidone.

Table 3: Formulation and Pharmacokinetic Properties of **Paliperidone Palmitate** LAI (Nanocrystals)



Parameter	Paliperidone Palmitate LAI (1-month, 3-month, 6-month)	
Drug Class	Benzisoxazole derivative	
Formulation	Aqueous suspension of paliperidone palmitate nanocrystals	
Dosing Interval	1, 3, or 6 months	
Time to Peak Plasma Concentration (Tmax)	~13 days (1-month formulation)[5]	
Elimination Half-life	25-49 days (1-month formulation)[5]	
Oral Supplementation Required	No	
Mean Particle Size	< 3000 nm[6] (can range from ~500 nm to over 1000 nm depending on the formulation)[7][8]	

#### Protocol 5: Preparation of **Paliperidone Palmitate** Nanosuspension (Wet Media Milling)

- Slurry Preparation: A slurry is formed by dispersing **paliperidone palmitate** in an aqueous solution containing surfactants and stabilizing agents.
- Milling: The slurry is passed through a milling chamber containing grinding media (e.g., ceramic beads). The high-energy impact and shear forces during milling reduce the particle size of the drug to the nanometer range.
- Sterilization and Filling: The resulting nanosuspension is sterilized and filled into pre-filled syringes.

#### **Prodrug Technology: Aripiprazole Lauroxil LAI**

Aripiprazole lauroxil (Aristada®) is a prodrug of aripiprazole. A lauric acid tail is attached to the aripiprazole molecule, which, upon intramuscular injection of the crystalline suspension, undergoes enzyme-mediated hydrolysis to release the active drug over an extended period.[9]

Table 4: Formulation and Pharmacokinetic Properties of Aripiprazole Lauroxil LAI (Prodrug)



Parameter	Aripiprazole Lauroxil LAI	
Drug Class	Quinolinone derivative	
Formulation	Aqueous suspension of aripiprazole lauroxil prodrug crystals	
Dosing Interval	4, 6, or 8 weeks	
Time to Peak Plasma Concentration (Tmax)	Median Tmax for aripiprazole is 35 days	
Elimination Half-life	54-57 days (for aripiprazole)[10]	
Oral Supplementation Required	Yes, for the first 21 days (can be replaced by a one-time injection of Aristada Initio®)[9]	
Particle Size (Dv50)	< 1000 nm for some formulations[11]	

#### Protocol 6: Synthesis of Aripiprazole Lauroxil Prodrug

- Reaction: Aripiprazole is reacted with a lauric acid derivative under conditions that facilitate
  the formation of an ester or a similar covalent bond, creating the aripiprazole lauroxil
  molecule.
- Crystallization: The synthesized prodrug is purified and crystallized to obtain a specific polymorphic form with desired dissolution characteristics.
- Formulation: The crystalline aripiprazole lauroxil is suspended in a sterile aqueous vehicle to form the final injectable suspension.

# Salt Formation and Suspension: Olanzapine Pamoate LAI

Olanzapine LAI (Zyprexa® Relprevv™) is a long-acting formulation of olanzapine as a pamoate salt.[12] The very low water solubility of olanzapine pamoate monohydrate allows for its slow dissolution and subsequent release of olanzapine following intramuscular injection.[12]

Table 5: Formulation and Pharmacokinetic Properties of Olanzapine Pamoate LAI (Salt Suspension)



Parameter	Olanzapine Pamoate LAI	
Drug Class	Thienobenzodiazepine	
Formulation	Aqueous suspension of olanzapine pamoate monohydrate crystals[12]	
Dosing Interval	2-4 weeks[12]	
Time to Peak Plasma Concentration (Tmax)	Gradual peak over several days	
Elimination Half-life	~30 days[12]	
Oral Supplementation Required	No[12]	
Particle Size	Typically 5-10 μm[13]	

## **Clinical Efficacy: Impact on Relapse Prevention**

A primary goal of LAI antipsychotics is to improve adherence and thereby reduce the risk of relapse. Meta-analyses of randomized controlled trials have compared the efficacy of LAIs to their oral counterparts.

Table 6: Relapse Rates in Randomized Controlled Trials (LAIs vs. Oral Antipsychotics)

Study Population/Drug Class	Relapse Rate with LAIs	Relapse Rate with Oral Antipsychotics	Relative Risk (95% CI)
Pooled LAIs (21 RCTs)	Not significantly different	Not significantly different	0.93 (0.80–1.08)[14]
First-Generation LAIs (10 RCTs)	Lower	Higher	0.82 (0.69–0.97)[14]

Note: While some meta-analyses of randomized controlled trials show no overall superiority of LAIs, real-world observational studies often demonstrate a benefit for LAIs in reducing relapse and rehospitalization rates, likely due to the improved adherence in clinical practice compared to the controlled environment of a trial.[15]

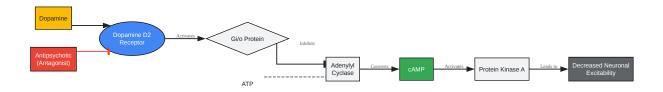


# Pharmacological Mechanisms and Signaling Pathways

The therapeutic effects of antipsychotics are mediated through their interaction with key neurotransmitter receptors in the brain, primarily dopamine D2 and serotonin 5-HT2A receptors.

## **Dopamine D2 Receptor Signaling**

Typical and atypical antipsychotics act as antagonists at the D2 receptor. This receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).



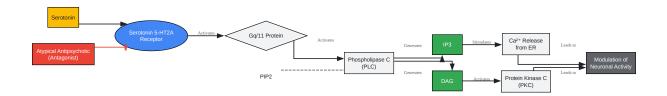
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Dopamine D2 Receptor Signaling Pathway

#### Serotonin 5-HT2A Receptor Signaling

Atypical antipsychotics are also potent antagonists of the 5-HT2A receptor. This receptor is coupled to the Gq/11 protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).



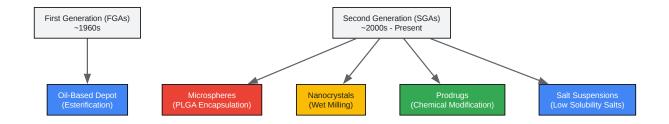


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Serotonin 5-HT2A Receptor Signaling Pathway

## The Evolving Landscape of LAI Technology

The progression from simple oil-based solutions to complex, engineered particle systems represents a significant leap in pharmaceutical sciences.



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**Evolution of LAI Formulation Technologies** 

## **Conclusion**

The evolution of long-acting injectable antipsychotics has been driven by a continuous quest for improved patient outcomes through enhanced medication adherence and optimized pharmacokinetics. The journey from oil-based depots of first-generation agents to the sophisticated microsphere, nanocrystal, prodrug, and salt-based formulations of second-generation drugs showcases remarkable progress in drug delivery science. Future innovations



will likely focus on further extending dosing intervals, improving injection site tolerability, and developing novel delivery platforms that offer even more precise control over drug release profiles, ultimately providing more personalized and effective treatment options for individuals with severe mental illness.

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